(3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core element of (3-Boc-amino-pyrrolidin-1-YL)-thiophen-2-YL-acetic acid, is extensively utilized in medicinal chemistry due to its versatility as a scaffold for developing novel biologically active compounds. Its significance in drug discovery is highlighted by its ability to efficiently explore pharmacophore space through sp3-hybridization, contribute to molecular stereochemistry, and offer increased three-dimensional coverage, a phenomenon known as "pseudorotation." The review by Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. It emphasizes how the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins, underlining the importance of pyrrolidine in the design of new compounds with diverse biological activities (Petri et al., 2021).
Thiophene Analogues in Carcinogenicity Studies
Thiophene, another component of the molecule , has been studied for its isosteric and isoelectronic resemblance to aromatic rings in biologically active molecules. Ashby et al. (1978) conducted a study synthesizing thiophene analogues of benzidine and 4-aminobiphenyl to evaluate potential carcinogenicity. The study concluded that while the in vitro activity profiles of these compounds indicated potential carcinogenicity, their overall chemical and biological behavior cast doubt upon their capability to elicit tumors in vivo. This research is crucial in understanding the broader implications of thiophene derivatives, including the thiophen-2-YL-acetic acid moiety present in this compound (Ashby et al., 1978).
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-thiophen-2-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-22-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOJTOWILHWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-25-5 | |
Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-thienyl-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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